![molecular formula C24H21BrN2OS B4288897 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile](/img/structure/B4288897.png)
6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile
Overview
Description
6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the nicotinonitrile family and has been found to exhibit promising biological properties.
Mechanism of Action
The mechanism of action of 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile is not yet fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific cellular pathways and signaling molecules.
Biochemical and Physiological Effects:
Studies have shown that 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit the growth of bacterial colonies. Additionally, this compound has been shown to have neuroprotective effects and may play a role in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile in lab experiments is its potent biological activity. This compound has been found to exhibit a wide range of effects, making it useful for studying various cellular pathways and disease states. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile. One area of interest is in the development of novel anti-inflammatory drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new synthetic methods for producing this compound, which could make it more accessible for use in lab experiments.
Scientific Research Applications
The scientific research application of 6-(4-bromophenyl)-2-[(3,3-dimethyl-2-oxobutyl)thio]-4-phenylnicotinonitrile is primarily in the field of drug development. This compound has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
6-(4-bromophenyl)-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-phenylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2OS/c1-24(2,3)22(28)15-29-23-20(14-26)19(16-7-5-4-6-8-16)13-21(27-23)17-9-11-18(25)12-10-17/h4-13H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHZEWGVVCJONU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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